molecular formula C12H10N4O2 B8558255 4-(7,9-Dihydro-8H-purin-8-ylidene)-3-methoxycyclohexa-2,5-dien-1-one CAS No. 89469-35-2

4-(7,9-Dihydro-8H-purin-8-ylidene)-3-methoxycyclohexa-2,5-dien-1-one

Cat. No. B8558255
Key on ui cas rn: 89469-35-2
M. Wt: 242.23 g/mol
InChI Key: CLRDKRKWKIWCTR-UHFFFAOYSA-N
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Patent
US04582837

Procedure details

Prepared analogously to Example 1 from 8-(2'-methoxy-4'-hydroxy-phenyl)-purine and ethanesulfonic acid chloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([OH:9])[CH:6]=[CH:5][C:4]=1[C:10]1[NH:18][C:17]2[C:12](=[N:13][CH:14]=[N:15][CH:16]=2)[N:11]=1.[CH2:19]([S:21](Cl)(=[O:23])=[O:22])[CH3:20]>>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([O:9][S:21]([CH2:19][CH3:20])(=[O:23])=[O:22])[CH:6]=[CH:5][C:4]=1[C:10]1[NH:18][C:17]2[C:12](=[N:13][CH:14]=[N:15][CH:16]=2)[N:11]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=CC(=C1)O)C1=NC2=NC=NC=C2N1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)S(=O)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COC1=C(C=CC(=C1)OS(=O)(=O)CC)C1=NC2=NC=NC=C2N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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